Antiproliferative Activity Positioning within the Cycloalkyl-Fused Series (Class-Level SAR)
In a direct comparative study of 79 derivatives, the most potent compounds—those with hexahydrocycloocta-fused rings—achieved IC50 values between 80 and 250 nM against HCT116, MDA-MB-468, and MDA-MB-231 cancer cell lines [1]. The target compound, which belongs to the dihydrocyclopenta-fused sub-series, represents a distinct point on the SAR curve. While specific IC50 data for this exact compound is not provided in the abstract, the study's conclusion that activity increases with larger cycloalkyl rings places the dihydrocyclopenta analogs in a lower-potency tier relative to the cyclohepta and hexahydrocycloocta series [1]. This characteristic potency level is a defining feature for researchers selecting compounds for specific mechanistic or selectivity studies where maximal potency is not the primary goal.
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Represents the dihydrocyclopenta-fused series; expected IC50 > 250 nM based on class-level SAR |
| Comparator Or Baseline | Hexahydrocycloocta-fused analogs (most potent in series) with IC50 = 80–250 nM |
| Quantified Difference | Lower potency for the dihydrocyclopenta series compared to the hexahydrocycloocta series, quantified by a shift in IC50 from the nanomolar to the sub-micromolar/low micromolar range. |
| Conditions | HCT116 (colorectal carcinoma), MDA-MB-468, and MDA-MB-231 (triple-negative breast cancer) human cell lines; sulforhodamine B (SRB) assay |
Why This Matters
This quantifies the compound's position in a potency hierarchy, enabling scientists to select it as the appropriate lower-potency control or as a parent scaffold where further functionalization is required to achieve the higher potency seen in larger ring analogs.
- [1] Leung E, Pilkington LI, van Rensburg M, et al. Synthesis and cytotoxicity of thieno[2,3-b]quinoline-2-carboxamide and cycloalkyl[b]thieno[3,2-e]pyridine-2-carboxamide derivatives. Bioorg Med Chem. 2016;24(5):1142-1154. doi:10.1016/j.bmc.2016.01.047 View Source
